molecular formula C17H16O3 B2615773 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 2241140-69-0

6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No. B2615773
CAS RN: 2241140-69-0
M. Wt: 268.312
InChI Key: WKGSWBLNZAFYIY-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a chemical compound that belongs to the class of benzodioxepine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • New Anellation Methods : Research has explored anellation methods for synthesizing diverse heterocyclic compounds. For instance, the synthesis of 8H-Heptaleno[1,10-bc]furans, pyrroles, and thiophenes from related carbaldehydes showcases the compound's utility in forming complex organic structures through thermal cyclization and [1,5]-H shifts (Hörndler & Hansen, 1997).

  • Synthesis of Heterocyclic Compounds : Another study detailed the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile from benzothiophene-2-carbaldehyde, illustrating the compound's role in creating novel heterocyclic structures with potential pharmaceutical relevance (Abdel-fattah & Attaby, 2012).

Drug Delivery and Material Science

  • Biocompatible Glycopolymer Conjugation : A study on aldehyde-functionalized glycopolymers for pH-triggered drug release highlights the importance of such compounds in developing degradable and biocompatible materials for targeted drug delivery. These materials offer innovative solutions for controlled release mechanisms, enhancing therapeutic efficacy (Xiao, Liang, & Lu, 2011).

Organic Photovoltaics and Catalysis

  • Organic Photovoltaic Cells : The fabrication of organic photovoltaic (OPV) cells using conjugated molecules derived from thiophene-based carbaldehydes demonstrates the compound's potential in renewable energy technologies. This research shows how novel molecular designs can improve the efficiency and performance of OPV cells (Lee et al., 2008).

  • Concurrent Oxidations with Whole Cell Biocatalyst : A pioneering method for preparing enantiopure 1,2-diols via regio- and stereoselective oxidations presents a green and efficient approach to synthesizing valuable organic compounds. This method underscores the importance of sustainable catalytic processes in organic synthesis (Jia, Xu, & Li, 2011).

properties

IUPAC Name

6-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-5-2-3-6-14(12)15-9-13(11-18)10-16-17(15)20-8-4-7-19-16/h2-3,5-6,9-11H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSWBLNZAFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

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